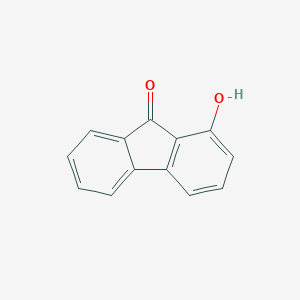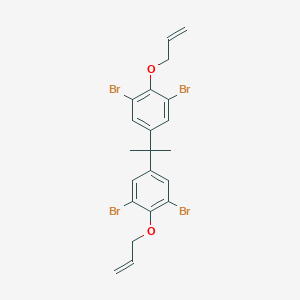
1-羟基-9-芴酮
描述
1-Hydroxyfluoren-9-one is a useful research compound. Its molecular formula is C13H8O2 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Hydroxyfluoren-9-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Hydroxyfluoren-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxyfluoren-9-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1-羟基-9-芴酮在科学研究中的应用
有机合成: 1-羟基-9-芴酮作为有机合成中的中间体,有助于合成各种有机化合物。 由于其化学性质,它在染料、荧光剂和化妆品材料的合成中特别有用 .
荧光探针: 在生物学研究中,1-羟基-9-芴酮被用作荧光探针。 它吸收和发射光的能力使其成为追踪和分析生物过程的宝贵工具.
环境分析: 该化合物用于环境分析,以研究污染物的降解途径。 例如,它是假单胞菌属细菌降解芴的中间体,导致邻苯二甲酸酯和原儿茶酸等产物 .
材料科学: 在材料科学中,1-羟基-9-芴酮用于增强材料在水溶液中的溶解性和稳定性。 这是通过氢键实现的,它改善了分子间的相互作用 .
光物理学研究: 在各种溶剂中研究了1-羟基-9-芴酮的光物理性质。 这项研究对于了解其在不同环境中的行为以及在光电子学中的潜在应用至关重要 .
太阳能电池开发: 该化合物也被用作有机太阳能电池(OSC)中非富勒烯受体的核心吸电子块。 将其纳入 OSC 的目的是提高其效率和可行性 .
作用机制
Target of Action
1-Hydroxy-9-fluorenone, also known as 1-Hydroxyfluoren-9-one, primarily targets the Pseudomonas sp. strain SMT-1 . This strain has been found to degrade fluorene, a polycyclic aromatic hydrocarbon (PAH), via a pathway initiated through monooxygenation of fluorene on the C-9 position .
Mode of Action
The compound’s interaction with its targets involves an Excited State Intramolecular Proton Transfer (ESIPT) mechanism . The ESIPT dynamics of 1-Hydroxy-9-fluorenone were investigated theoretically, and it was found that the intramolecular hydrogen bond was strengthened in the S1 state . This process is crucial for the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The degradation of fluorene by Pseudomonas sp. strain SMT-1 involves several biochemical pathways. The catabolic intermediates identified from resting cell reactions of the SMT-1 strain include 9-fluorenone and 3,4-dihydroxy-9-fluorenone . These intermediates are part of the involved catabolic pathway of fluorene .
Pharmacokinetics
The compound is a yellow to orange crystalline solid and is soluble in dichloromethane and ethyl acetate . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of 1-Hydroxy-9-fluorenone’s action are primarily related to its role in the degradation of fluorene. The compound is an intermediate in synthesizing Fluoren-1-ol, a metabolite of the PAH micropollutant Fluorene, with potential mutagenic effects . It is used as biomarkers to evaluate exposure to PAHs and environmental tobacco smoke in the general population .
Action Environment
The action of 1-Hydroxy-9-fluorenone can be influenced by environmental factors. For instance, the formation of 1:1 and 1:2 complexes with β-cyclodextrin (β-CD) has been reported, with an unusual red shift in emission observed at higher concentrations of β-CD . This suggests that the compound’s action, efficacy, and stability can be affected by its environment, particularly the presence of other molecules like β-CD .
生化分析
Biochemical Properties
1-Hydroxy-9-fluorenone interacts with various enzymes and proteins in biochemical reactions. For instance, it is involved in the degradation of fluorene by the Pseudomonas sp. SMT-1 strain . The catabolic intermediates identified from resting cell reactions of the SMT-1 strain include 9-fluorenone and 3,4-dihydroxy-9-fluorenone . The fluorene-degrading 4921 dioxygenase gene segment from the SMT-1 Pseudomonas sp. strain interacts with 1-Hydroxy-9-fluorenone .
Molecular Mechanism
The molecular mechanism of 1-Hydroxy-9-fluorenone involves its interaction with the 4921 dioxygenase enzyme . The enzyme was most active at pH 7.5 and 25 °C in Tris–HCl buffer . The apparent Km and Vmax values were 25.99 µM min −1 and 0.77 U mg −1, respectively .
Metabolic Pathways
1-Hydroxy-9-fluorenone is involved in the metabolic pathway of fluorene degradation . The identified intermediates were 9-fluorenone and 3,4-dihydroxy-9-fluorenone . The specific primers were designed to amplify the fluorene-degrading 4921 dioxygenase gene segment from the SMT-1 Pseudomonas sp. strain .
属性
IUPAC Name |
1-hydroxyfluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUNMPSDKIURJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212855 | |
| Record name | 1-Hydroxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-60-1 | |
| Record name | 1-Hydroxyfluorenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6344-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxyfluoren-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6344-60-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxyfluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Hydroxyfluoren-9-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4YR69TDU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-hydroxy-9-fluorenone formed in biological systems?
A: 1-Hydroxy-9-fluorenone is identified as a metabolite in the bacterial degradation of fluorene. Specifically, it is formed through the angular dioxygenation of 9-fluorenone by microorganisms like Pseudomonas sp. F274. [] This process leads to the formation of (+)-1,1a-dihydroxy-1-hydrofluoren-9-one, which can then be dehydrated to yield 1-hydroxy-9-fluorenone. []
Q2: What are the major products observed in the photo-oxygenation of fluorenyl ethyl sulfide?
A: Both dye-sensitized and 9,10-dicyanoanthracene (DCA)-sensitized photo-oxygenation of fluorenyl ethyl sulfide produce a similar product profile. [] The major products identified include:
Q3: Does the structure of fluorenylidene derivatives influence their photo-oxygenation reactions?
A: Yes, research suggests that the substituents on the exocyclic carbon atom of fluorenylidene derivatives can influence the outcome of their photosensitized oxygenation reactions. []
Q4: Are there any known bacteria capable of utilizing fluorene as a sole carbon and energy source?
A: Yes, Staphylococcus auriculans DBF63 has been isolated and shown to utilize both dibenzofuran and fluorene as its sole carbon and energy source. [] This bacterium produces several metabolites during fluorene degradation, including 1-hydroxy-9-fluorenone. []
Q5: What is the significance of the chirality observed in biologically produced 1,1a-dihydroxy-1-hydrofluoren-9-one?
A: The isolation of (+)-1,1a-dihydroxy-1-hydrofluoren-9-one as a single enantiomer with a proposed cis-stereochemistry of the hydroxyl groups suggests a highly specific enzymatic reaction in the bacterial catabolism of fluorene. [] Further research is required to fully understand the enzyme's stereospecificity and its implications for the degradation pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)






